TEI-9647

描述

TEI-9647 是 1α,25-二羟基维生素 D3-26,23-内酯的合成类似物。它以其对维生素 D 受体 (VDR) 的强效和特异性拮抗作用而闻名。 该化合物因其抑制 VDR 介导的基因组作用的能力而被广泛研究,使其成为科学研究中的宝贵工具,特别是在内分泌学和肿瘤学领域 .

准备方法

合成路线和反应条件: TEI-9647 的合成涉及对维生素 D3 骨架的修饰。关键步骤包括引入内酯部分和外亚甲基。合成路线通常包括:

钯催化偶联反应: 这一步对于内酯环的形成至关重要。

维生素 D3 骨架的直接修饰:

工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛的记录,但合成通常遵循有机合成的原理,涉及钯催化反应和其他标准有机化学技术。 由于合成过程的复杂性,生产通常在受控的实验室环境中进行 .

化学反应分析

反应类型: TEI-9647 会经历几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成各种氧化衍生物。

还原: 还原反应可以修饰内酯环或其他官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

主要产物: 这些反应形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物。 这些衍生物经常被研究以了解其生物活性及其潜在的治疗应用 .

科学研究应用

Paget's Disease Treatment

TEI-9647 has been studied for its potential to treat Paget's disease, characterized by abnormal bone remodeling. Research indicates that this compound can suppress excessive osteoclast formation and bone resorption in marrow cultures from patients with Paget's disease. It effectively inhibits the genomic actions of 1α,25-dihydroxyvitamin D3, which is known to enhance osteoclast activity .

Osteoporosis Management

Given its antagonistic properties against VDR-mediated transcriptional activity, this compound may also play a role in managing osteoporosis. By inhibiting the actions of vitamin D that promote bone resorption, this compound could potentially help maintain bone density in individuals at risk for osteoporosis .

Cancer Research

This compound's ability to modulate VDR activity has implications in cancer research, particularly in hematological malignancies like leukemia. Studies have shown that this compound inhibits monocyte differentiation in human promyelocytic leukemia cells and blocks osteoclast formation induced by vitamin D . This suggests a potential application for this compound in therapeutic strategies aimed at controlling tumor microenvironments influenced by vitamin D.

Case Studies and Research Findings

作用机制

TEI-9647 通过与维生素 D 受体 (VDR) 结合并抑制其基因组作用来发挥作用。该化合物的侧链,尤其是 25-外亚甲基,与 VDR 配体结合域中的特定半胱氨酸残基 (Cys403 和 Cys410) 相互作用。 这种相互作用破坏了螺旋 12 的正确定位,导致对 VDR 的反式激活特性的拮抗作用 .

相似化合物的比较

TEI-9647 与其他维生素 D 类似物相比,例如 TEI-9648,其是其 C23 差向异构体。这两种化合物都表现出对 VDR 的显着拮抗活性,但 this compound 由于其特定的结构特征,例如 α-外亚甲基-γ-内酯结构,而具有独特性。 这种结构对其拮抗活性至关重要,并将其与其他类似化合物区分开来 .

类似化合物列表:

- TEI-9648

- 1α,25-二羟基维生素 D3

- 24R,25-二羟基维生素 D3

- 在内酯环或侧链中进行修饰的各种合成维生素 D 类似物 .

生物活性

TEI-9647, chemically known as 25-dehydro-1alpha-hydroxyvitamin D3-26,23-lactone, is a novel synthetic compound that exhibits significant biological activity as a vitamin D receptor (VDR) antagonist. This compound has garnered attention due to its unique mechanisms of action and potential therapeutic applications, particularly in modulating the genomic actions of vitamin D in various cell types.

VDR Antagonism

This compound functions primarily as an antagonist of the VDR-mediated genomic actions of 1alpha,25(OH)2D3 in human cells while demonstrating agonistic properties in rodent cells. This dual behavior is attributed to specific interactions with the VDR structure:

- Human VDR (hVDR) : In human cells, this compound forms covalent adducts with cysteine residues (Cys403 and Cys410) in the C-terminal region of hVDR. This interaction leads to conformational changes that inhibit VDR activity .

- Rodent VDR (rVDR) : In contrast, the compound exhibits agonistic effects in rodent models due to favorable hydrogen bond interactions with histidine or phenylalanine residues in helix 11 of rVDR .

Structure-Activity Relationship

The biological activity of this compound is closely linked to its structural characteristics, particularly the alpha-exo-methylene-gamma-lactone moiety. Research indicates that modifications to this structure can significantly alter its antagonistic properties:

- The presence of specific functional groups and their spatial orientation are critical for maintaining the compound's ability to engage with VDR effectively .

- Studies have shown that analogs lacking the exo-methylene structure failed to exhibit antagonistic activity, emphasizing its importance .

In Vitro Studies

This compound has been evaluated for its effects on various cell lines, notably human leukemia HL-60 cells. The compound demonstrated potent inhibition of cell differentiation mediated by VDR signaling pathways. Key findings from these studies include:

| Cell Line | Effect | Reference |

|---|---|---|

| HL-60 | Antagonistic activity | |

| Osteosarcoma | Modulated growth | |

| MCF-7 | Antiproliferative effects |

These results indicate that this compound not only inhibits differentiation but also possesses antiproliferative properties across different cancer cell lines.

Case Studies

- Human Leukemia Cells (HL-60) : this compound was shown to effectively block differentiation induced by 1alpha,25(OH)2D3, highlighting its potential utility as a therapeutic agent in leukemia treatment .

- Osteosarcoma Cells : The compound's ability to form hydrogen bonds with Arg274 of human VDR was linked to altered biological responses in osteosarcoma cells, suggesting a mechanism for its antiproliferative effects .

属性

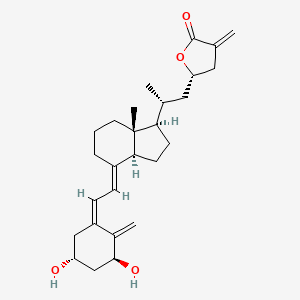

IUPAC Name |

(5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-methylideneoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22+,23-,24+,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAODSJHDCZTVAT-CZADFQNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H]1CC(=C)C(=O)O1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173388-20-0 | |

| Record name | TEI 9647 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173388-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TEI 9647 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173388200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。